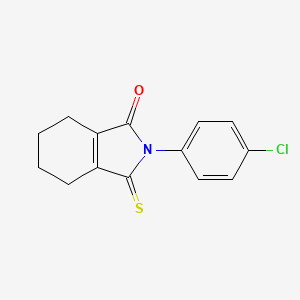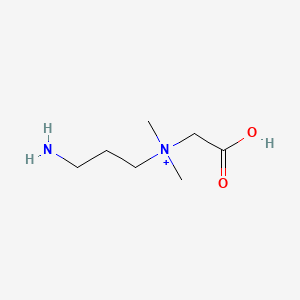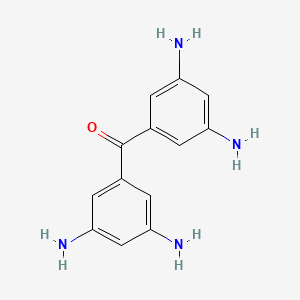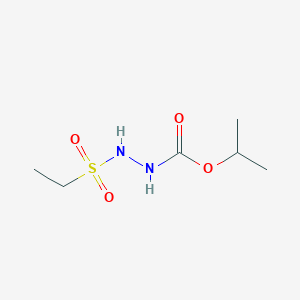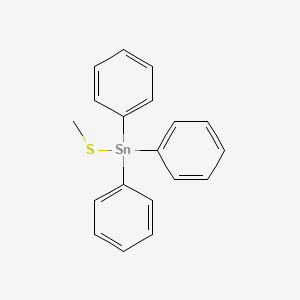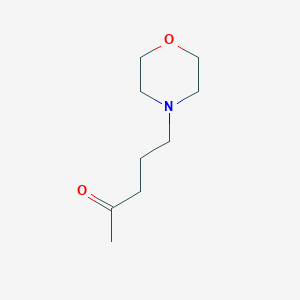
5-(Morpholin-4-yl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Morpholin-4-yl)pentan-2-one is a chemical compound that features a morpholine ring attached to a pentanone chain. This compound is of interest due to its unique structure, which combines the properties of both morpholine and ketone functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-yl)pentan-2-one typically involves the reaction of morpholine with a suitable ketone precursor. One common method is the reaction of morpholine with 2-pentanone under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the specific conditions required .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as enzymatic processes. These methods can offer higher yields and greater specificity. For example, the reduction of 1-(4-fluorophenyl)-5-morpholin-4-yl-pentane-1,5-dione using suitable enzymes has been reported .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Morpholin-4-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the morpholine ring.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Morpholin-4-yl)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Wirkmechanismus
The mechanism of action of 5-(Morpholin-4-yl)pentan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Morpholin-4-yl)pentanoic acid
- 5-(Morpholin-4-yl)pentan-1-ol
- 5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile
Uniqueness
5-(Morpholin-4-yl)pentan-2-one is unique due to its combination of a morpholine ring and a ketone functional group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry. Its structure also imparts specific biological activities that can be leveraged in medicinal chemistry .
Eigenschaften
CAS-Nummer |
59127-81-0 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
5-morpholin-4-ylpentan-2-one |
InChI |
InChI=1S/C9H17NO2/c1-9(11)3-2-4-10-5-7-12-8-6-10/h2-8H2,1H3 |
InChI-Schlüssel |
VLRKCDBFXWNQKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)
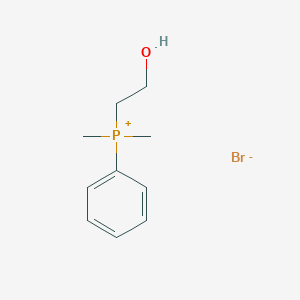
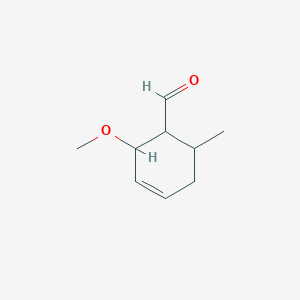
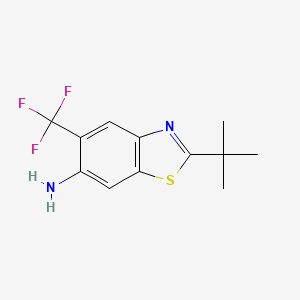
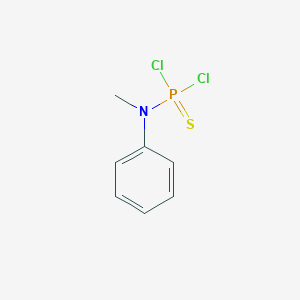
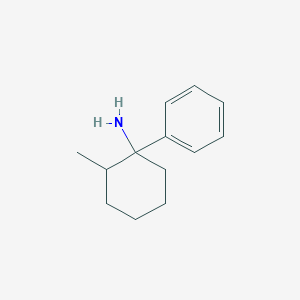
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
